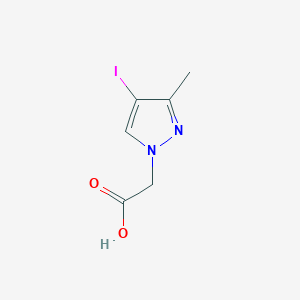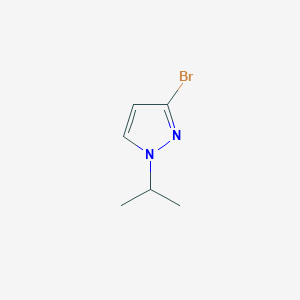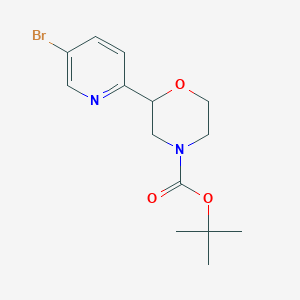![molecular formula C14H22N2O4 B1376864 Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate CAS No. 1043384-94-6](/img/structure/B1376864.png)
Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
Descripción general
Descripción
“Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H22N2O4 . It has a molecular weight of 282.336 Da . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds involves the use of palladium on carbon (Pd/C) in an argon atmosphere . The reaction is typically carried out in a tetrahydrofuran (THF) solution and stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)N1CCC2(CCNC2)CC1 . The InChI code for this compound is 1S/C14H24N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)4-7-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17) . Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 282.336 Da .Aplicaciones Científicas De Investigación
1. Use in Food Contact Materials
Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has been evaluated for use as a stabilizer in polyolefins for food contact materials. This application is significant due to its potential to maintain the quality and safety of foodstuff packaging. The compound has been assessed to ensure that its migration into food does not pose a safety concern to consumers (Flavourings, 2012).
2. In Crystallography and Supramolecular Arrangements
Research into the molecular and crystal structure of this compound derivatives has provided insights into their supramolecular arrangements. These studies are crucial for understanding the compound's properties and potential applications in various scientific fields, such as material science and pharmaceuticals (Graus et al., 2010).
3. As a Reagent in Chemical Synthesis
This compound is also used as a reagent in chemical synthesis, particularly for the preparation of N-Boc-amino acids. Its stability and efficiency in introducing the Boc protecting group to amines make it a valuable tool in peptide and organic synthesis (Rao et al., 2017).
4. Polymer Stabilization
In the field of polymer science, this compound demonstrates effective synergistic stabilizing effects when used in combination with other antioxidants. This application is particularly relevant for enhancing the longevity and performance of polymers (Yachigo et al., 1992).
Safety and Hazards
Mecanismo De Acción
The compound also contains a carboxylate group, which can participate in hydrogen bonding and ionic interactions, potentially influencing its interaction with biological targets . The presence of nitrogen atoms in the structure suggests that it might interact with biological systems through coordination bonds .
In terms of pharmacokinetics, the compound’s properties such as its size, polarity, and the presence of functional groups like carboxylate could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the system .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 8,10-dioxo-3,9-diazaspiro[5.5]undecane-3-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with γ-aminobutyric acid type A receptors (GABA_A receptors), acting as a competitive antagonist The nature of these interactions involves binding to the receptor sites, thereby inhibiting the normal function of GABA_A receptors
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, particularly those involving GABA_A receptors. It can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, in neuronal cells, the inhibition of GABA_A receptors by this compound can result in altered neurotransmitter release and synaptic plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the GABA_A receptor, inhibiting its activity and preventing the normal inhibitory neurotransmission mediated by GABA. This inhibition can lead to increased neuronal excitability and altered synaptic transmission. Additionally, the compound may influence enzyme activity, either by direct binding or by altering the expression of genes encoding these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmission without causing significant toxicity. At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Propiedades
IUPAC Name |
tert-butyl 2,4-dioxo-3,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-10(17)15-11(18)9-14/h4-9H2,1-3H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCQPFIUJZLSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



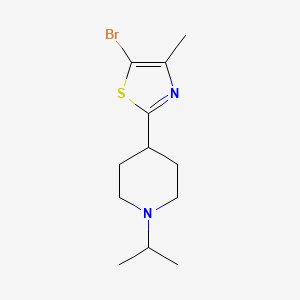
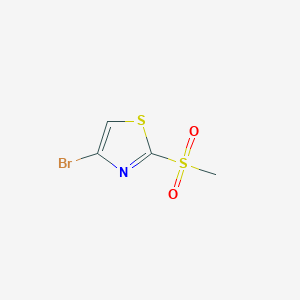
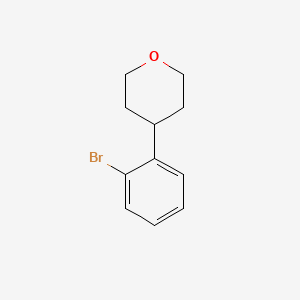
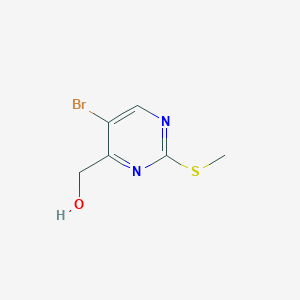
![Benzyl 4-{3-[(tert-butoxy)carbonyl]-2-oxoimidazolidin-1-yl}piperidine-1-carboxylate](/img/structure/B1376788.png)


![4-Amino-7-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide](/img/structure/B1376793.png)

